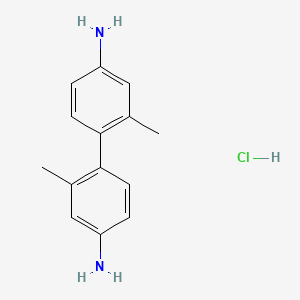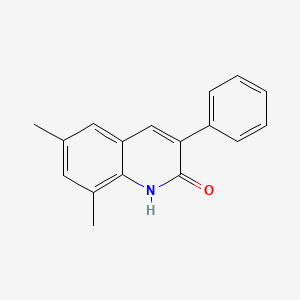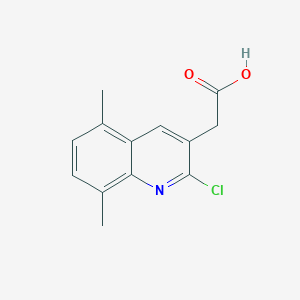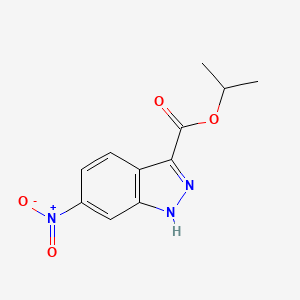
2,2'-Dimethylbenzidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Dimethylbenzidine hydrochloride is an organic compound with the molecular formula C14H18ClN2. It is a derivative of benzidine and is primarily used in the synthesis of dyes and pigments. The compound appears as a light tan solid and is soluble in water, forming acidic aqueous solutions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dimethylbenzidine hydrochloride typically involves the reduction of 2,2’-dinitrobenzidine. This reduction can be achieved using various reducing agents such as iron powder in the presence of hydrochloric acid. The reaction conditions often require controlled temperatures and specific pH levels to ensure the complete reduction of the nitro groups to amine groups .
Industrial Production Methods: In industrial settings, the production of 2,2’-Dimethylbenzidine hydrochloride is scaled up using large reactors where the reduction process is carefully monitored. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-Dimethylbenzidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Further reduction can lead to the formation of hydrazine derivatives.
Substitution: The amine groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and hydrochloric acid are frequently used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under controlled conditions.
Major Products:
Azo Compounds: Formed through oxidation.
Hydrazine Derivatives: Formed through further reduction.
Substituted Benzidines: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
2,2’-Dimethylbenzidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various dyes and pigments.
Biology: Employed in genetic toxicology studies to evaluate mutagenicity.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of high-performance polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2,2’-Dimethylbenzidine hydrochloride involves its interaction with various molecular targets. In biological systems, the compound can undergo metabolic activation to form reactive intermediates that interact with DNA, leading to mutagenic effects. The pathways involved in its mechanism include oxidative stress and the formation of DNA adducts .
Vergleich Mit ähnlichen Verbindungen
Benzidine: A parent compound with similar chemical properties but higher toxicity.
3,3’-Dimethylbenzidine: Another derivative with different substitution patterns.
4,4’-Diaminodiphenylmethane: A structurally related compound used in polymer production.
Uniqueness: 2,2’-Dimethylbenzidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and applications. Its lower toxicity compared to benzidine makes it a preferred choice in certain industrial applications .
Eigenschaften
CAS-Nummer |
96196-27-9 |
|---|---|
Molekularformel |
C14H16N2.HCl C14H17ClN2 |
Molekulargewicht |
248.75 g/mol |
IUPAC-Name |
4-(4-amino-2-methylphenyl)-3-methylaniline;hydrochloride |
InChI |
InChI=1S/C14H16N2.ClH/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2;/h3-8H,15-16H2,1-2H3;1H |
InChI-Schlüssel |
CZFJZGCNFULLBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N)C2=C(C=C(C=C2)N)C.Cl |
melting_point |
greater than 572 °F (NTP, 1992) |
Physikalische Beschreibung |
2,2'-dimethylbenzidine hydrochloride is a light tan solid. (NTP, 1992) |
Löslichkeit |
50 to 100 mg/mL at 66 °F (NTP, 1992) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11866009.png)



![5-Propyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11866040.png)
![4-Chloro-9-methoxy-7H-furo[3,2-g]chromen-7-one](/img/structure/B11866045.png)


![6-(1-Oxa-7-azaspiro[4.4]nonan-3-ylamino)picolinonitrile](/img/structure/B11866062.png)

